molecular formula C9H6ClNO2 B1592393 6-chloro-1H-indole-5-carboxylic acid CAS No. 256935-86-1

6-chloro-1H-indole-5-carboxylic acid

Cat. No.: B1592393
CAS No.: 256935-86-1
M. Wt: 195.6 g/mol
InChI Key: PNQNYTQRGUBNTG-UHFFFAOYSA-N
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Description

6-chloro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-chloro-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with adenosine monophosphate-activated protein kinase (AMPK), a protein kinase involved in maintaining energy homeostasis within cells . The compound acts as a direct activator of AMPK, specifically the human α1β1γ1 isoform . This activation leads to the inhibition of de novo lipogenesis in human hepatocytes, demonstrating its potential in regulating metabolic processes .

Cellular Effects

This compound influences various cellular processes. It has been shown to activate AMPK, which plays a pivotal role in cellular energy homeostasis . This activation leads to the inhibition of lipogenesis and promotes the utilization of fatty acids for energy production . Additionally, the compound’s interaction with AMPK affects cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential in therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound directly activates AMPK by binding to the β1-containing isoforms . This activation results in the phosphorylation of target proteins involved in metabolic pathways, leading to the inhibition of lipogenesis and the promotion of fatty acid oxidation . The compound’s ability to modulate AMPK activity underscores its potential as a therapeutic agent for metabolic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound exhibits stability under various conditions, maintaining its activity in both in vitro and in vivo studies . Long-term exposure to the compound has shown sustained activation of AMPK and consistent inhibition of lipogenesis in human hepatocytes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent activation of AMPK and inhibition of lipogenesis . At higher doses, the compound maintains its efficacy without exhibiting significant toxic or adverse effects . These findings indicate that the compound has a favorable safety profile and can be administered at varying dosages for therapeutic purposes.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis. The compound interacts with AMPK, leading to the inhibition of lipogenesis and the promotion of fatty acid oxidation . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s potential in regulating metabolic processes . Additionally, the compound undergoes glucuronidation, forming acyl glucuronide metabolites that retain selective activation of AMPK isoforms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is absorbed efficiently and distributed to target tissues where it exerts its biochemical effects . The compound’s interaction with transporters and binding proteins ensures its localization and accumulation in specific cellular compartments, enhancing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with AMPK and other biomolecules, ensuring its efficacy in modulating metabolic pathways .

Preparation Methods

The synthesis of 6-chloro-1H-indole-5-carboxylic acid typically involves the chlorination of indole-5-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Chemical Reactions Analysis

6-chloro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Comparison with Similar Compounds

6-chloro-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

6-chloro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQNYTQRGUBNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626425
Record name 6-Chloro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-86-1
Record name 6-Chloro-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 58B (1.17 g, approximately 5.6 mmol) in THF (50 mL) was treated with 1M LiOH (56 mL, 56 mmol), heated at 50° C., stirred for 18 hours, treated with 1M NaOH, washed with diethyl ether, acidified with HCl, and extracted with ethyl acetate. The extract was dried (MgSO4), filtered, and concentrated. The concentrate was purified on silica gel with 50% ethyl acetate/hexanes to provide of 660 mg of the desired product.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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